![molecular formula C20H16N4 B14501852 8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline CAS No. 63752-66-9](/img/structure/B14501852.png)
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline is a complex nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by its unique structure, which includes a cyclohepta[b]quinoxaline core with a phenyldiazenyl group and a methyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization. One common method includes the use of ultrasound irradiation in an aqueous medium, which promotes the formation of the quinoxaline ring without the need for a catalyst . Another approach involves the use of transition-metal-free conditions, which are more environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is often emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition-metal catalysts like palladium or copper may be used in some reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the parent compound .
Aplicaciones Científicas De Investigación
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the phenyldiazenyl and methyl groups.
Quinoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Indolo[2,3-b]quinoxaline: A related compound with an indole fused to the quinoxaline ring.
Uniqueness
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyldiazenyl group enhances its ability to interact with biological targets, while the methyl group can influence its reactivity and stability .
Propiedades
Número CAS |
63752-66-9 |
|---|---|
Fórmula molecular |
C20H16N4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(8-methyl-1H-cyclohepta[b]quinoxalin-6-yl)-phenyldiazene |
InChI |
InChI=1S/C20H16N4/c1-14-11-12-18-20(22-17-10-6-5-9-16(17)21-18)19(13-14)24-23-15-7-3-2-4-8-15/h2-8,10-13H,9H2,1H3 |
Clave InChI |
KNXGCUCSRUBVMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C2C(=NC3=CC=CCC3=N2)C(=C1)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


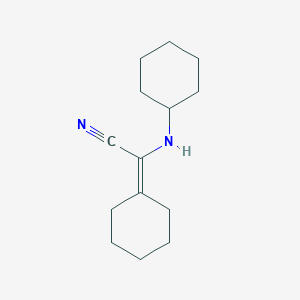
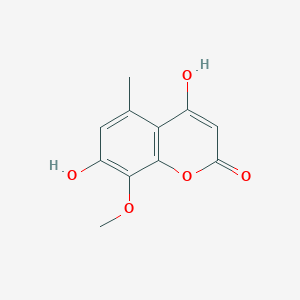
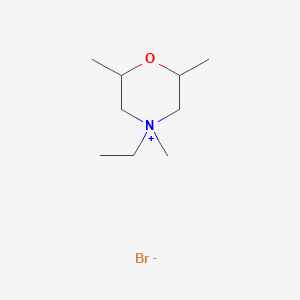
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)
![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)

methanone](/img/structure/B14501827.png)
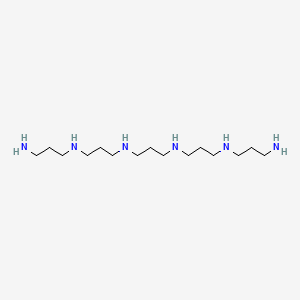
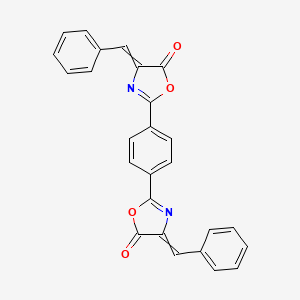
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
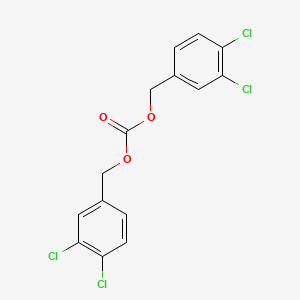
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)

